molecular formula C77H61Cl2F17N8O24 B12411637 Antimicrobial agent-11

Antimicrobial agent-11

Cat. No.: B12411637
M. Wt: 1876.2 g/mol
InChI Key: SLSJYCCCHHHWCI-GNBXYJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial agent-11 is a chemical compound known for its potent ability to inhibit the growth of or kill microorganisms This compound is part of a broader class of antimicrobial agents that are used to combat bacterial, fungal, and viral infections

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-11 typically involves a multi-step chemical process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented to ensure consistency and safety of the final product. The industrial production process also focuses on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Antimicrobial agent-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Antimicrobial agent-11 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.

    Biology: Employed in studies to understand microbial resistance and to develop new antimicrobial strategies.

    Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also explored for its role in preventing infections in medical devices and implants.

    Industry: Utilized in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination.

Mechanism of Action

The mechanism of action of antimicrobial agent-11 involves multiple pathways:

    Cell Membrane Disruption: The compound interacts with the microbial cell membrane, causing structural damage and leakage of cellular contents.

    Enzyme Inhibition: It inhibits key enzymes involved in microbial metabolism, leading to the disruption of essential biochemical pathways.

    DNA Interference: The compound can bind to microbial DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

    Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.

    Tetracycline: An antibiotic that inhibits protein synthesis in bacteria.

    Chlorhexidine: An antiseptic that disrupts microbial cell membranes.

Uniqueness of Antimicrobial Agent-11: this compound stands out due to its broad-spectrum activity and its ability to target multiple pathways in microorganisms. Unlike some antibiotics that are specific to certain types of bacteria, this compound is effective against a wide range of pathogens, making it a versatile and valuable compound in the fight against infections.

Properties

Molecular Formula

C77H61Cl2F17N8O24

Molecular Weight

1876.2 g/mol

IUPAC Name

(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-22-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoylamino)-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C77H61Cl2F17N8O24/c1-25(106)97-56-60(115)59(114)48(24-105)127-69(56)128-61-29-5-9-44(38(79)17-29)126-47-20-31-19-46(58(47)113)125-43-8-2-26(12-37(43)78)13-39-62(116)100-53(65(119)102-54(31)66(120)101-52-27-3-6-40(109)35(16-27)50-36(22-33(108)23-42(50)111)55(68(122)123)103-67(121)57(61)104-64(52)118)30-14-32(107)21-34(15-30)124-45-18-28(4-7-41(45)110)51(63(117)98-39)99-49(112)10-11-70(80,81)71(82,83)72(84,85)73(86,87)74(88,89)75(90,91)76(92,93)77(94,95)96/h2-9,12,14-23,39,48,51-57,59-61,69,105,107-111,113-115H,10-11,13,24H2,1H3,(H,97,106)(H,98,117)(H,99,112)(H,100,116)(H,101,120)(H,102,119)(H,103,121)(H,104,118)(H,122,123)/t39-,48+,51+,52+,53-,54+,55+,56+,57-,59+,60+,61+,69-/m0/s1

InChI Key

SLSJYCCCHHHWCI-GNBXYJFHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.